2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride
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Overview
Description
It inhibits several cation channels, including store-operated calcium channels, voltage-operated calcium channels, non-selective cation channels, AMPA, NMDA, sodium, and potassium channels . This compound is known for its neuroprotective properties, reducing cortical infarct size and improving neurological outcomes following middle cerebral artery occlusion .
Scientific Research Applications
LOE 908 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study cation channel inhibition and its effects on various chemical processes.
Biology: The compound is used to investigate the role of cation channels in cellular processes and their regulation.
Industry: The compound’s ability to inhibit cation channels makes it valuable in the development of new therapeutic agents targeting these channels.
Mechanism of Action
Target of Action
LOE 908 hydrochloride is a broad-spectrum cation channel blocker . It inhibits several cation channels, including store-operated calcium channels (SOCs), voltage-operated calcium channels (VOCs), non-selective cation channels (NSCCs), AMPA, NMDA, Na+ and K+ channels . These channels play crucial roles in various physiological processes, including neuronal signaling and muscle contraction.
Mode of Action
LOE 908 hydrochloride interacts with its targets by blocking the cation channels. This blocking action inhibits the flow of cations, such as calcium ions, through these channels . The inhibition of these channels disrupts the normal flow of ions across the cell membrane, affecting the electrical potential of the cells and thus influencing cellular functions .
Biochemical Pathways
The primary biochemical pathway affected by LOE 908 hydrochloride is the calcium signaling pathway. By blocking the cation channels, LOE 908 hydrochloride inhibits the influx of calcium ions into the cell . This action disrupts the normal functioning of the calcium signaling pathway, which plays a crucial role in various cellular processes, including muscle contraction, neuronal signaling, and cell growth .
Result of Action
The primary result of LOE 908 hydrochloride’s action is neuroprotection . By blocking cation channels, it reduces the influx of calcium ions into neurons, which can prevent neuronal damage caused by calcium overload . It has been shown to reduce cortical infarct size and improve neurological outcome following middle cerebral artery occlusion .
Safety and Hazards
LOE 908 hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Biochemical Analysis
Biochemical Properties
LOE 908 hydrochloride interacts with various enzymes, proteins, and other biomolecules. It inhibits several cation channels, including SOCs, VOCs, NSCCs, AMPA, NMDA, Na+ and K+ channels . The nature of these interactions involves the blocking of these channels, preventing the flow of ions through them .
Cellular Effects
LOE 908 hydrochloride has been shown to have neuroprotective effects . It reduces cortical infarct size and improves neurological outcome following middle cerebral artery occlusion . This suggests that LOE 908 hydrochloride can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of LOE 908 hydrochloride involves its role as a broad-spectrum cation channel blocker . It inhibits the flow of ions through several types of cation channels, including SOCs, VOCs, NSCCs, AMPA, NMDA, Na+ and K+ channels . This can lead to changes in gene expression and enzyme activity within the cell .
Preparation Methods
The synthesis of LOE 908 hydrochloride involves multiple steps, starting with the preparation of the isoquinolineacetamide core. The synthetic route typically includes the following steps:
Formation of Isoquinolineacetamide Core: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide.
Formation of the Final Compound: The final compound is obtained by coupling the isoquinolineacetamide core with 2-(2,3,4-trimethoxyphenyl)ethyl groups under specific reaction conditions.
Chemical Reactions Analysis
LOE 908 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the methoxy groups, where they can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
LOE 908 hydrochloride is unique due to its broad-spectrum cation channel blocking activity. Similar compounds include:
Pinokalant: Another broad-spectrum cation channel blocker with similar neuroprotective properties.
Verapamil: A calcium channel blocker used in the treatment of cardiovascular diseases.
Nifedipine: Another calcium channel blocker used to manage hypertension and angina.
Compared to these compounds, LOE 908 hydrochloride has a broader range of cation channel inhibition, making it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H48N2O9.ClH/c1-45-31-16-14-27(37(49-5)39(31)51-7)19-22-43(23-20-28-15-17-32(46-2)40(52-8)38(28)50-6)41(44)35(26-12-10-9-11-13-26)36-30-25-34(48-4)33(47-3)24-29(30)18-21-42-36;/h9-17,24-25,35H,18-23H2,1-8H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKSNBMNKLDHNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN(CCC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(C3=CC=CC=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49ClN2O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046305 |
Source
|
Record name | Pinokalant hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143482-60-4 |
Source
|
Record name | Pinokalant hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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